N-Acetyl-D-glucosaminehydrochloride

Description

N-Acetyl-D-glucosamine as a Fundamental Monosaccharide Derivative

N-Acetyl-D-glucosamine is a derivative of the monosaccharide glucose, distinguished by the presence of an acetyl group attached to the amino group at the second carbon position of the glucose backbone. ontosight.ainih.gov This structural modification confers unique biochemical properties that are central to its biological functions.

In the realm of carbohydrate biochemistry, N-Acetyl-D-glucosamine is classified as an amino sugar. unimed.edu.ng Monosaccharides like glucose can undergo various modifications, including the replacement of a hydroxyl group with an amino group, to form amino sugars such as glucosamine (B1671600). unimed.edu.ngcsbsju.edu The subsequent acetylation of this amino group results in the formation of N-acetylated sugars like N-Acetyl-D-glucosamine. unimed.edu.ngcsbsju.edu This seemingly simple addition of an acetyl group significantly influences the molecule's role in biological systems, enabling it to be a key component in the synthesis of complex carbohydrates. ontosight.ai

The structure of N-Acetyl-D-glucosamine allows it to form linear polymers through (1,4)-β-linkages, creating robust structural polysaccharides. nih.gov It is also a fundamental unit in the assembly of various other complex biomolecules, including glycoproteins and glycolipids, which are vital for cellular recognition, adhesion, and signaling. ontosight.ainih.gov

Table 1: Key Properties of N-Acetyl-D-glucosamine

| Property | Value |

| Molecular Formula | C₈H₁₅NO₆ nih.govnist.gov |

| Molecular Weight | 221.21 g/mol nih.govnist.gov |

| Synonyms | GlcNAc, 2-Acetamido-2-deoxy-D-glucose nih.govnist.gov |

| Appearance | White to off-white powder nih.govsigmaaldrich.com |

| Solubility in Water | 25% nih.gov |

N-Acetyl-D-glucosamine is widely distributed throughout the natural world, found in organisms ranging from single-celled bacteria to complex mammals. hmdb.canih.gov In humans, it is a component of various tissues, including the skin, cartilage, and blood vessels, primarily as a constituent of larger molecules. hmdb.ca It is rarely found in its free form, with notable exceptions such as human milk. nih.gov

Its prevalence extends to the marine environment, where dissolved free and combined N-acetyl-D-glucosamine represents one of the largest pools of amino sugars. nih.gov It is a major structural component of chitin (B13524), found in the exoskeletons of arthropods and the cell walls of fungi, making it one of the most abundant biopolymers on Earth, second only to cellulose. nih.govepa.govnih.gov Furthermore, it is a substantial component of bacterial peptidoglycan and lipopolysaccharides. nih.gov

Distinction and Interrelation with Glucosamine Analogs in Research Contexts

In research, it is crucial to distinguish N-acetyl-D-glucosamine from its various analogs, such as glucosamine sulfate (B86663) and glucosamine hydrochloride, as they are distinct molecules with different properties and biological effects. peacehealth.orgrxlist.com N-acetyl-D-glucosamine has an acetyl group (a derivative of acetic acid) attached to the amino group of glucosamine. In contrast, glucosamine sulfate and glucosamine hydrochloride are salts, where glucosamine is stabilized with a sulfate or a chloride molecule, respectively. peacehealth.orgetprotein.com This structural difference affects how they are metabolized and utilized by the body. peacehealth.org

Research studies comparing these compounds have revealed different outcomes depending on the context. Glucosamine sulfate is the most extensively studied form, particularly in the context of joint health. etprotein.comdonausa.com Some studies suggest that the sulfate moiety itself may be beneficial for the synthesis of sulfated glycosaminoglycans, which are important components of cartilage. etprotein.com

Glucosamine hydrochloride provides a more concentrated form of glucosamine compared to glucosamine sulfate on a weight-for-weight basis because hydrochloride is lighter than sulfate. equine-america.co.uk However, research comparing the efficacy of glucosamine hydrochloride and glucosamine sulfate has produced mixed results. donausa.comnih.gov

N-acetyl-D-glucosamine is a direct precursor for the synthesis of glycosaminoglycans like hyaluronic acid. nih.gov Some research indicates that N-acetyl-D-glucosamine and glucosamine hydrochloride can have opposite effects in cell culture studies. For example, one study on bovine chondrocytes (cartilage cells) found that glucosamine hydrochloride reduced cell proliferation in monolayer cultures, while N-acetyl-D-glucosamine enhanced cellular metabolism. nih.govnih.gov In a long-term 3D culture, both compounds, when combined with growth factors, increased cell growth and collagen synthesis, but only N-acetyl-D-glucosamine also improved proteoglycan synthesis. nih.govnih.gov This suggests they are metabolized differently and can have distinct effects at the cellular level. nih.gov

| Compound | Chemical Distinction | Key Research Contexts/Findings |

|---|---|---|

| N-Acetyl-D-glucosamine (NAG) | Amide derivative of glucose; contains an acetyl group. etprotein.com | Direct precursor in glycosaminoglycan biosynthesis. nih.gov In some studies, shown to augment cellular metabolism and proteoglycan synthesis in chondrocytes. nih.govnih.gov |

| Glucosamine Sulfate | Salt form of glucosamine stabilized with a sulfate group. etprotein.com | Most extensively researched form for joint health. etprotein.com The sulfate moiety is believed to be important for cartilage synthesis. etprotein.com |

| Glucosamine Hydrochloride (HCl) | Salt form of glucosamine stabilized with a chloride ion. equine-america.co.uk | Contains a higher percentage of active glucosamine per unit weight than glucosamine sulfate. equine-america.co.uk Some studies show it can reduce cell proliferation in certain culture conditions. nih.govnih.gov |

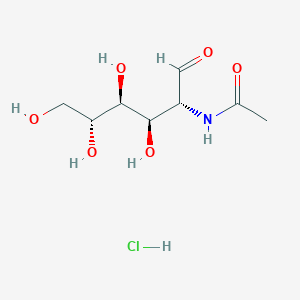

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClNO6 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1 |

InChI Key |

QYYPORNWWLMISD-ANJNCBFHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Interconversions

Hexosamine Biosynthesis Pathway (HBP) Integration

De novo synthesis begins with the glycolytic intermediate, fructose-6-phosphate (B1210287), and proceeds through a series of four enzymatic reactions to produce UDP-GlcNAc. frontiersin.orgreactome.org The flux through this pathway is meticulously controlled, primarily at the first and rate-limiting step. ebi.ac.uk

The key regulatory enzyme of the HBP is Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. ebi.ac.uknih.gov GFAT catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. nih.govyoutube.com This step is the committed step of the pathway and is essentially irreversible. ebi.ac.uk

GFAT possesses two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase domain that converts fructose-6-phosphate into glucosamine-6-phosphate using the ammonia generated. ebi.ac.uknih.gov The activity of GFAT is subject to regulation by various factors. For instance, studies in endothelial cells have shown that increased concentrations of glucose and glutamine can enhance GFAT activity. nih.gov The human genome encodes two isoforms of this enzyme, GFPT1 and GFPT2, which exhibit different tissue distributions and regulatory properties. nih.govuniprot.org

The HBP relies on the availability of four fundamental substrates, each derived from a distinct branch of cellular metabolism. researchwithrutgers.comnih.govreactome.org

Glucose : Enters glycolysis to produce fructose-6-phosphate, the initial carbon backbone for the hexosamine sugar. ebi.ac.uk

Glutamine : Serves as the nitrogen donor for the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a reaction catalyzed by GFAT. nih.govnih.gov Glutamine is a major source of nitrogen for the biosynthesis of nucleotides and hexosamines. nih.gov

Acetyl-CoA : Provides the acetyl group for the N-acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. nih.govfrontiersin.org Acetyl-CoA is a central metabolite derived primarily from glucose and fatty acid oxidation. nih.gov

Uridine (B1682114) Triphosphate (UTP) : Supplies the uridine diphosphate (B83284) (UDP) moiety, activating N-acetylglucosamine-1-phosphate to form the high-energy sugar nucleotide UDP-GlcNAc. nih.govfrontiersin.org

The integration of these four substrates makes the HBP a sensitive barometer of the cell's energy and nutrient state. frontiersin.orgsinica.edu.tw

In addition to de novo synthesis, cells can generate UDP-GlcNAc through salvage mechanisms. researchwithrutgers.comnih.gov These pathways recycle N-Acetyl-D-glucosamine from the breakdown of glycoproteins and other glycoconjugates or from external sources. Free GlcNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate, which then enters the main HBP pathway to be converted to UDP-GlcNAc. nih.gov In bacteria, a well-described peptidoglycan recycling pathway involves the enzyme NagA (N-acetylglucosamine-6-phosphate deacetylase), which converts GlcNAc-6-P to glucosamine-6-phosphate, highlighting a different metabolic route. wikipedia.org

De Novo Synthesis Mechanisms and Enzyme Regulation

Formation and Utilization of Uridine Diphosphate N-Acetyl-D-glucosamine (UDP-GlcNAc)

The end-product of both the de novo and salvage pathways is UDP-GlcNAc. wikipedia.orgnih.gov This nucleotide sugar is a high-energy donor molecule, primed for the transfer of GlcNAc to acceptor molecules like proteins and lipids. wikipedia.org

UDP-GlcNAc is the indispensable precursor for two major forms of protein glycosylation: N-linked glycosylation and O-linked glycosylation. researchwithrutgers.comnih.gov

N-Linked Glycosylation : This process begins on the membrane of the endoplasmic reticulum, where two UDP-GlcNAc molecules donate their GlcNAc residues to a dolichol phosphate (B84403) carrier. wikipedia.org This initiates the assembly of a large precursor oligosaccharide, which is subsequently transferred to asparagine residues on nascent proteins. sinica.edu.twwikipedia.org

O-Linked Glycosylation (O-GlcNAcylation) : In contrast to the complex structures of N-glycans, O-GlcNAcylation involves the attachment of a single GlcNAc molecule from UDP-GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov This modification is dynamic and acts as a nutrient sensor, modulating protein activity, stability, and localization in response to cellular UDP-GlcNAc levels. researchwithrutgers.comnih.gov

Furthermore, UDP-GlcNAc is a crucial substrate for the synthesis of glycosaminoglycans like hyaluronic acid and keratan (B14152107) sulfate (B86663), which are vital components of the extracellular matrix. chemicalbook.comwikipedia.orgnih.gov The availability of UDP-GlcNAc can directly influence the rate of synthesis of these important biopolymers. nih.govaacrjournals.org

Data Tables

Table 1: Key Enzymes in the De Novo Hexosamine Biosynthesis Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Glutamine:Fructose-6-Phosphate Amidotransferase | GFAT / GFPT | 2.6.1.16 | Catalyzes the first and rate-limiting step: the conversion of Fructose-6-Phosphate and Glutamine to Glucosamine-6-Phosphate. ebi.ac.ukuniprot.org |

| Glucosamine-6-Phosphate N-Acetyltransferase | GNA | 2.3.1.4 | Transfers an acetyl group from Acetyl-CoA to Glucosamine-6-Phosphate to form N-Acetylglucosamine-6-Phosphate. frontiersin.org |

| N-Acetylglucosamine-Phosphate Mutase | AGM | 5.4.2.3 | Catalyzes the isomerization of N-Acetylglucosamine-6-Phosphate to N-Acetylglucosamine-1-Phosphate. frontiersin.org |

| UDP-N-Acetylglucosamine Pyrophosphorylase | UAP1 / AGX1 | 2.7.7.23 | Activates N-Acetylglucosamine-1-Phosphate with UTP to form the final product, UDP-GlcNAc. frontiersin.org |

Table 2: Substrates of the Hexosamine Biosynthesis Pathway

| Substrate | Metabolic Origin | Role in HBP |

| Glucose | Glycolysis | Provides the carbon skeleton in the form of Fructose-6-Phosphate. nih.gov |

| Glutamine | Amino Acid Metabolism | Donates the amino group for the formation of Glucosamine-6-Phosphate. nih.govnih.gov |

| Acetyl-CoA | Fatty Acid & Glucose Oxidation | Donates the acetyl group for the N-acetylation step. nih.govnih.gov |

| Uridine Triphosphate (UTP) | Nucleotide Synthesis | Provides the high-energy UDP carrier to form UDP-GlcNAc. nih.gov |

Mentioned Compounds

N-Acetyl-D-glucosamine

N-Acetyl-D-glucosamine hydrochloride

Glucose

Fructose-6-Phosphate

Glutamine

Glutamate

Glucosamine-6-Phosphate

Acetyl-CoA

N-Acetylglucosamine-6-Phosphate

N-Acetylglucosamine-1-Phosphate

Uridine Triphosphate (UTP)

Uridine Diphosphate N-Acetyl-D-glucosamine (UDP-GlcNAc)

Dolichol Phosphate

Hyaluronic Acid

Keratan Sulfate

Glucan

Citric Acid

UDP-glucuronic acid

Pyruvate

Interconversion with UDP-GalNAc

The interconversion between UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical step in the biosynthesis of glycoproteins and glycolipids, ensuring a balanced supply of these essential sugar donors. This reversible reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (also known as UDP-galactose 4-epimerase or GALE). ontosight.aiwikipedia.org This enzyme facilitates the epimerization at the C-4 position of the hexosamine moiety. ontosight.ai

The functionality of GALE can differ between species. The human enzyme is capable of efficiently catalyzing the interconversion of both UDP-glucose to UDP-galactose and UDP-GlcNAc to UDP-GalNAc. nih.govuniprot.org In contrast, the enzyme from Escherichia coli is less effective with N-acetylated substrates. nih.gov Structural studies have revealed that the human enzyme possesses an active site volume approximately 15% larger than its bacterial counterpart. This larger cavity, combined with the substitution of a key amino acid residue (cysteine for tyrosine), allows the human enzyme to better accommodate the bulkier N-acetyl group of UDP-GlcNAc, facilitating its conversion to UDP-GalNAc. nih.gov

The balanced production of UDP-GlcNAc and UDP-GalNAc is vital for the proper synthesis of N-linked and O-linked glycans, which are integral to protein structure and function, cell signaling, and immune responses. ontosight.ai Dysregulation of this epimerase activity has been associated with various diseases, highlighting its importance in cellular homeostasis. ontosight.ai

Impact on Cellular Metabolism

N-Acetyl-D-glucosamine is a key player in cellular metabolism, influencing major pathways that integrate nutrient sensing with cellular responses. It serves as a precursor to the hexosamine biosynthetic pathway (HBP), which culminates in the production of UDP-GlcNAc. nih.govphysiology.org This molecule is not only a building block for complex glycans but also the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. nih.govwikipedia.org Through the HBP and O-GlcNAcylation, GlcNAc can significantly influence the metabolic landscape of the cell, including the metabolism of amino acids and glucose. nih.govnih.gov

Influence on Amino Acid Metabolic Profiles

The assimilation of N-Acetyl-D-glucosamine can have a substantial positive impact on the intracellular concentrations of a wide array of nitrogen-containing compounds, most notably amino acids. As GlcNAc is a nitrogen-containing monosaccharide, its metabolism provides both a carbon and a nitrogen source for the cell. nih.gov

A quantitative metabolomic analysis of the yeast Scheffersomyces stipitis demonstrated that cells grown on GlcNAc exhibited significantly higher intracellular levels of various amino acid groups compared to cells grown on glucose or xylose. nih.gov This includes aromatic amino acids, branched-chain amino acids, and sulfur-containing amino acids. nih.gov The study suggests that the ammonia accumulated during GlcNAc fermentation is likely utilized as an amino donor, thereby boosting the biosynthesis of these amino acids. nih.gov

Table 1: Effect of N-Acetyl-D-glucosamine on Intracellular Amino Acid Levels in S. stipitis This table presents the relative intracellular concentrations of key amino acids in Scheffersomyces stipitis when cultured with N-Acetyl-D-glucosamine (GlcNAc) as the carbon source, compared to glucose. The data indicates a significant increase in the pools of various amino acids, highlighting the role of GlcNAc in enhancing nitrogen-containing compound biosynthesis.

| Amino Acid/Group | Fold Change (GlcNAc vs. Glucose) | Research Finding |

| Aromatic Amino Acids | Increased | Assimilation of GlcNAc led to higher levels of aromatic amino acids. nih.gov |

| Branched-Chain Amino Acids | Increased | Intracellular pools of branched-chain amino acids were elevated in GlcNAc-grown cells. nih.gov |

| Sulfur-Containing Amino Acids | Increased | The levels of sulfur-containing amino acids were highest in cells utilizing GlcNAc. nih.gov |

| Alanine | ~2.5-fold | The concentration of Alanine was significantly higher in GlcNAc cultures. |

| Valine | ~3.0-fold | Valine levels showed a notable increase with GlcNAc assimilation. |

| Leucine | ~2.0-fold | Leucine concentrations were elevated in the presence of GlcNAc. |

| Isoleucine | ~2.5-fold | A marked increase in Isoleucine was observed in GlcNAc-grown cells. |

| Phenylalanine | ~2.0-fold | Phenylalanine pools were larger in cells metabolizing GlcNAc. |

Data is derived from the findings reported in the study on S. stipitis. nih.gov The fold changes are approximate values based on the graphical data presented in the referenced publication.

Modulation of Glucose Metabolism and Transport Mechanisms

N-Acetyl-D-glucosamine significantly modulates glucose metabolism, primarily through the hexosamine biosynthetic pathway (HBP). When glucose enters a cell, a small fraction (2-5%) is shunted into the HBP. researchgate.net This pathway converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate, which is eventually metabolized to UDP-GlcNAc. physiology.orgoup.com Exogenous GlcNAc can also enter this pathway, increasing the intracellular pool of UDP-GlcNAc. mdpi.com Elevated levels of UDP-GlcNAc are strongly implicated in the development of insulin (B600854) resistance, a state where cells fail to respond adequately to the hormone insulin. nih.govoup.com This occurs because UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc moieties to serine and threonine residues of intracellular proteins, including key components of the insulin signaling cascade. nih.govoup.com

The regulation of glucose transporter (GLUT) expression is a complex process that can be influenced by the metabolic state of the cell, including the flux through the HBP. While direct regulation of GLUT gene expression by N-Acetyl-D-glucosamine hydrochloride is not extensively documented in mammalian cells, the downstream effects of increased HBP flux provide a mechanistic link.

Increased O-GlcNAcylation, resulting from elevated UDP-GlcNAc levels, can modify transcription factors that control the expression of various genes. nih.gov This mechanism is thought to contribute to some of the metabolic consequences of sustained high glucose flux. nih.gov For instance, in Escherichia coli, N-acetyl-d-glucosamine has been shown to induce the expression of the mdtEF multidrug exporter genes through a process of catabolite induction, demonstrating that this sugar can indeed regulate transporter gene expression. nih.govnih.gov In mammalian cells, the O-GlcNAcylation of transcription factors involved in metabolic regulation could similarly influence the expression levels of GLUT proteins, although this remains an area of active investigation.

One of the most studied effects of N-Acetyl-D-glucosamine on glucose metabolism is its ability to induce insulin resistance, characterized by decreased insulin-stimulated glucose uptake into cells like muscle and fat. physiology.org Insulin normally promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, allowing for the rapid uptake of glucose from the bloodstream. youtube.com

Increased flux through the HBP, which can be achieved by providing cells with glucosamine (B1671600) or GlcNAc, interferes with this process. Research has shown that glucosamine infusion in rats leads to a delayed but significant impairment in insulin-mediated glucose uptake. nih.gov In cultured adipocytes, exposure to high glucose or glucosamine results in insulin resistance, specifically affecting the activation of glycogen (B147801) synthase, a key enzyme in glucose storage. researchgate.net This resistance is linked to the O-GlcNAc modification of glycogen synthase itself, which keeps the enzyme in a less active, glucose-6-phosphate-dependent state. researchgate.net

Table 2: Impact of Glucosamine on Insulin-Stimulated Cellular Processes This table summarizes the observed effects of increased glucosamine/GlcNAc availability on key components of the insulin signaling and glucose uptake pathway in various experimental models.

| Cellular Process | Experimental Model | Observed Effect | Research Finding |

| Insulin-Stimulated Glucose Uptake | Conscious Rats | Impaired following 110 minutes of glucosamine infusion. | nih.gov |

| PI3K Activity | Rat Skeletal Muscle | Attenuated after 30 minutes of glucosamine infusion. | nih.gov |

| Glycogen Synthase Activation | NIH-3T3-L1 Adipocytes | Became resistant to insulin stimulation after exposure to glucosamine. researchgate.net | |

| Protein O-GlcNAcylation | NIH-3T3-L1 Adipocytes | Increased in cells treated with high glucose or glucosamine. researchgate.net |

These findings underscore the role of the hexosamine pathway as a nutrient-sensing mechanism that can modulate insulin sensitivity. By increasing the substrate for O-GlcNAcylation, N-Acetyl-D-glucosamine can alter the function of key signaling and metabolic proteins, leading to a state that mimics the insulin resistance seen in type 2 diabetes. nih.govphysiology.org

Molecular and Cellular Mechanisms of Action

Post-Translational Protein Modification via Glycosylation

N-Acetyl-D-glucosamine is a fundamental monosaccharide that plays a critical role in a significant type of post-translational modification (PTM) known as glycosylation. This process involves the enzymatic attachment of sugar moieties, or glycans, to proteins. One of the most studied and unique forms of glycosylation involving N-Acetyl-D-glucosamine is O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic and reversible modification that occurs within the nucleus and cytoplasm of cells. wikipedia.orgnih.gov Unlike the complex, branched glycan structures synthesized in the endoplasmic reticulum and Golgi apparatus, O-GlcNAcylation involves the addition of a single N-Acetyl-D-glucosamine sugar to target proteins. wikipedia.orgphysiology.org This modification is crucial for regulating a vast array of cellular processes. nih.gov

O-Linked N-Acetylglucosaminylation (O-GlcNAcylation)

O-GlcNAcylation is a widespread and essential post-translational modification where a single N-Acetyl-D-glucosamine (GlcNAc) molecule is attached via a β-glycosidic bond to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgfrontiersin.org This process is highly dynamic, with the addition and removal of the GlcNAc moiety being rapidly cycled in response to various cellular signals and nutrient availability. wikipedia.orgnih.gov The regulation of O-GlcNAcylation is remarkably simple, controlled by just two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. frontiersin.orgnih.gov This simplicity contrasts sharply with other signaling modifications like phosphorylation, which involves hundreds of kinases and phosphatases. wikipedia.org O-GlcNAcylation has been identified on thousands of proteins, highlighting its fundamental role in cellular regulation. wikipedia.orgfrontiersin.org

Substrate for O-GlcNAc Transferase (OGT)

The direct donor for the GlcNAc moiety in the O-GlcNAcylation reaction is uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov O-GlcNAc transferase (OGT) catalyzes the transfer of GlcNAc from UDP-GlcNAc to the target protein. pnas.org The cellular concentration of UDP-GlcNAc is a reflection of the metabolic state, as it is the end-product of the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, OGT functions as a nutrient sensor, with the extent of protein O-GlcNAcylation fluctuating in response to cellular nutrient levels. nih.govfrontiersin.org The affinity of OGT for UDP-GlcNAc can vary depending on the protein substrate, suggesting that some proteins are constitutively modified while others are more sensitive to changes in nutrient flux. nih.gov

Modification of Serine and Threonine Residues

O-GlcNAcylation specifically occurs on the hydroxyl groups of serine (Ser) and threonine (Thr) residues of target proteins. wikipedia.orgfrontiersin.org This is the same type of amino acid residue that is targeted by protein kinases for phosphorylation, another critical post-translational modification. This shared substrate specificity leads to a complex interplay, or "crosstalk," between O-GlcNAcylation and phosphorylation. wikipedia.orgrndsystems.com The two modifications can compete for the same or adjacent Ser/Thr sites, leading to a reciprocal relationship where the presence of one modification can prevent the addition of the other. nih.govbiologists.com This competitive dynamic is a key mechanism for integrating cellular signaling pathways. biologists.com

Impact on Nucleocytoplasmic Proteins, Kinases, and Transcription Factors (e.g., NFκB, c-myc, p53)

O-GlcNAcylation targets a vast and functionally diverse array of proteins within the nucleus and cytoplasm. wikipedia.orgphysiology.org This includes structural proteins, metabolic enzymes, and crucial regulatory proteins like kinases and transcription factors. physiology.orgnih.gov The modification of these key regulatory molecules has profound effects on their activity and the downstream pathways they control.

For instance, many components of the cellular transcription machinery are O-GlcNAcylated. wikipedia.org This includes transcription factors that are central to cell growth, proliferation, and stress responses, such as NF-κB, c-myc, and the tumor suppressor p53. biologists.comnih.gov O-GlcNAcylation of the p53 protein at serine 149 has been shown to protect it from degradation, thereby increasing its stability. wikipedia.org Similarly, O-GlcNAcylation of NF-κB's regulatory components can modulate its activation and signaling. biologists.com Over 100 protein kinases, representing about 20% of the human kinome, have been identified as O-GlcNAc-modified proteins, with the modification often altering their enzymatic activity or substrate specificity. wikipedia.org

| Protein Class | Examples | Effect of O-GlcNAcylation |

| Transcription Factors | p53, NF-κB, c-myc, Sp1 | Regulation of stability, DNA binding, and transcriptional activity wikipedia.orgnih.govnih.gov |

| Kinases | Akt, CaMKIV, IKKβ | Alteration of kinase activity and substrate recognition wikipedia.orgnih.govbiologists.com |

| Nuclear Pore Proteins | Nup62 | Regulation of nuclear transport |

| Cytoskeletal Proteins | Keratin (B1170402), Vimentin | Influence on filament assembly and organization |

| Chaperones | Hsp70 | Modulation of stress response |

Modulation of Protein Function, Stability, and Localization

The attachment of the GlcNAc moiety can directly or indirectly alter a protein's fundamental properties in several ways. O-GlcNAcylation can induce conformational changes in a protein, thereby modulating its enzymatic activity or its ability to interact with other proteins. wikipedia.orgnih.gov This modification is a key regulator of protein-protein interactions, either promoting or inhibiting the formation of protein complexes. nih.gov

Furthermore, O-GlcNAcylation plays a significant role in determining protein stability. It can compete with ubiquitination, another PTM that often targets proteins for degradation by the proteasome. nih.gov By blocking a site that would otherwise be phosphorylated and subsequently targeted by the ubiquitination machinery, O-GlcNAcylation can protect a protein from degradation and increase its half-life. wikipedia.org The tumor suppressor p53 is a prime example of this, where O-GlcNAcylation prevents its degradation. wikipedia.org O-GlcNAcylation can also influence the subcellular localization of proteins, affecting their transport between the nucleus and cytoplasm. nih.govnih.gov

Regulation of Signaling Dynamics and Gene Expression

As a nutrient-sensitive modification, O-GlcNAcylation is perfectly positioned to link the cell's metabolic state to the regulation of major signaling pathways and gene expression programs. nih.govnih.gov By modifying key components of signaling cascades, such as kinases and their substrates, O-GlcNAcylation can fine-tune the cellular response to external stimuli. frontiersin.orgbiologists.com For example, in the insulin (B600854) signaling pathway, increased O-GlcNAcylation of proteins like the insulin receptor substrate (IRS-1) and Akt can attenuate the signal, contributing to insulin resistance. biologists.com

The impact of O-GlcNAcylation on gene expression is extensive. It directly modifies transcription factors and co-regulators, influencing their ability to bind DNA and activate or repress gene transcription. frontiersin.orgnih.gov Moreover, O-GlcNAcylation is considered an epigenetic modification, as it targets histone proteins and chromatin-remodeling enzymes. frontiersin.orgnih.gov This "histone code" communication provides a direct link between cellular metabolism and the epigenetic machinery that controls gene accessibility and long-term expression patterns. nih.gov

| Regulatory Process | Key O-GlcNAcylated Proteins | Consequence of Modification |

| Signaling Pathways | Insulin Receptor Substrate (IRS-1), Akt, YAP | Attenuation or activation of signaling cascades frontiersin.orgbiologists.com |

| Gene Expression | RNA Polymerase II, Histones (H2A, H2B, H3, H4), TBP | Regulation of transcription initiation and elongation; epigenetic control frontiersin.orgnih.govnih.gov |

| Protein Stability | p53, β-catenin, c-myc | Protection from or promotion of proteasomal degradation wikipedia.orgnih.gov |

| Protein Localization | NFAT, YAP | Control of nuclear translocation frontiersin.orgnih.gov |

N-Linked Glycosylation and Glycan Branching Modulation

N-Acetyl-D-glucosamine (GlcNAc) is a foundational element in the biosynthesis of N-linked glycans, which are complex carbohydrate structures attached to proteins. wikipedia.org The process begins in the endoplasmic reticulum with the formation of a precursor oligosaccharide on a lipid carrier called dolichol, a structure that fundamentally consists of two N-acetylglucosamine residues and three mannose residues. wikipedia.org This core structure is then transferred to specific asparagine residues on newly synthesized proteins. wikipedia.org

Cellular Proliferation and Differentiation Modulation

N-Acetyl-D-glucosamine demonstrates significant influence over the proliferation and differentiation of various cell types, playing a crucial role in tissue maintenance and repair.

Enhancement of Fibroblast Proliferative Capacity

Research has shown that N-Acetyl-D-glucosamine promotes the proliferation of skin fibroblasts, which are essential cells in the dermis responsible for producing extracellular matrix components. nih.govnih.gov In in-vitro studies, supplementing fibroblast culture medium with GlcNAc led to an enhanced ability of the cells to heal an injured cell layer. nih.govresearchgate.net Furthermore, fibroblasts cultured with GlcNAc demonstrated increased production of proteins, most notably collagen. nih.gov

One study quantified these effects, showing that human skin fibroblasts treated with 10 mmol/L of N-Acetyl-D-glucosamine exhibited a significant increase in both collagen and hyaluronan synthesis. nih.gov Another study identified an optimal concentration of 24.4 μg/mL for facilitating the proliferation of fibroblasts, resulting in a 223% increase compared to the control group. jfda-online.com

Table 1: Effect of N-Acetyl-D-glucosamine (NAG) on Human Skin Fibroblast Function

| Parameter | Treatment | Result (vs. Control) | Source |

|---|---|---|---|

| Collagen Synthesis | 10 mmol/L NAG | +33% | nih.gov |

| Hyaluronan Synthesis | 10 mmol/L NAG | +107% | nih.gov |

| Wound Healing Capacity | 10 mmol/L NAG | +34% | nih.gov |

Stimulation of Chondrocyte Proliferation and Differentiation

N-Acetyl-D-glucosamine plays a stimulatory role in the proliferation and differentiation of chondrocytes, the primary cells found in cartilage. nih.gov It is a constituent of glycosaminoglycans (GAGs) like hyaluronic acid and keratan (B14152107) sulfate (B86663), which are vital components of the cartilage matrix. nih.govdrugbank.com Studies have shown that GlcNAc can enhance the expression of key cartilage matrix genes, such as collagen type II and aggrecan, in chondrocyte cultures. nih.gov

In three-dimensional cultures of bovine chondrocytes, the addition of GlcNAc to a medium containing growth factors (TGF-β and IGF-I) improved both cell proliferation and proteoglycan synthesis more effectively than growth factors alone. nih.gov This suggests that GlcNAc not only acts as a substrate for the synthesis of glycosaminoglycans but also actively promotes the chondrogenic phenotype. nih.govwikipedia.org The process of O-linked N-acetylglucosamine (O-GlcNAc) protein modification, which is directly influenced by GlcNAc availability, has been identified as a key mechanism that stimulates chondrogenic differentiation. nih.gov

Promotion of Chondrogenesis in Mesenchymal Stem Cells

N-Acetyl-D-glucosamine has been found to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, a process known as chondrogenesis. nih.govnih.gov This is a critical step in cartilage repair and development. nih.gov In pellet cultures of human MSCs, treatment with GlcNAc led to enhanced expression of collagen type II and aggrecan, as well as an increased content of sulfated glycosaminoglycans (sGAG), all of which are markers of a chondrogenic phenotype. nih.gov

Glucosamine (B1671600) and its derivatives appear to stimulate MSCs to adopt the chondrogenic lineage while simultaneously inhibiting the degradation of the extracellular matrix. nih.govnih.gov This dual action highlights its potential role in supporting cartilage regeneration by influencing chondroprogenitor cells. nih.gov

Suppression of Osteoclastic Cell Differentiation

In addition to its role in cartilage formation, N-Acetyl-D-glucosamine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov In studies using murine macrophage-like RAW264 cells, a model for osteoclastogenesis, GlcNAc supplementation was found to inhibit the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells, which are characteristic of mature osteoclasts. nih.gov It also suppressed the upregulation of osteoclast-specific genes. nih.gov While research indicates that glucosamine (GlcN) may be more effective in this suppression, GlcNAc still contributes to the inhibition of osteoclast differentiation. nih.gov Further studies on animal models of postmenopausal osteoporosis suggest that N-Acetyl-D-glucosamine may help prevent bone loss by promoting osteoblast (bone-forming cell) activity and suppressing osteoclasts. nih.gov

Interactions with Immune System Components

N-Acetyl-D-glucosamine is a significant modulator of the immune system, primarily through its role in glycosylation. casi.org The N-glycan branching on the surface of immune cells, which is influenced by GlcNAc availability, is critical for their proper function. nih.govcasi.org This includes key players in the immune response such as T cells, B cells, natural killer cells, and dendritic cells. casi.org

By promoting the biosynthesis of N-linked glycans and enhancing their branching, GlcNAc supports the activity of anti-inflammatory T regulatory (Treg) cells. casi.org Concurrently, it helps to mitigate the excessive activation of pro-inflammatory Th1 and Th17 responses, which are often associated with autoimmune conditions. casi.org This makes GlcNAc a modulator of immune and inflammatory responses. casi.org

Furthermore, GlcNAc is essential for the formation of glycoproteins that are integral to tissue repair and healthy inflammatory processes. casi.org It has been reported to inhibit the release of elastase from human polymorphonuclear leukocytes. wikipedia.org The compound is also a key component of mucin, a substance that lines the intestinal tract and is vital for maintaining gut barrier function and a balanced immune response in the gut. casi.org Molecular docking studies have also suggested that N-Acetyl-D-glucosamine has the potential to bind to various viral proteins, such as those from SARS-CoV-2, and may induce an immune response against them. nih.gov

Interference with Myelopoiesis

Recent studies have illuminated the role of glucosamine (GlcN) in the process of myelopoiesis, the production of myeloid cells. Research indicates that glucosamine promotes the generation of immature myeloid cells, specifically myeloid-derived suppressor cells (MDSCs), both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov This is achieved in part by upregulating the expression of glucose transporter 1 in hematopoietic stem and progenitor cells, which influences their function. nih.gov Furthermore, key genes that are essential for the development of myeloid cells were found to be downregulated in the presence of glucosamine. nih.gov

Influence on Myeloid-Derived Suppressor Cell (MDSC) Activity

Glucosamine has been shown to enhance the immunosuppressive capabilities of Myeloid-Derived Suppressor Cells (MDSCs). nih.gov This is accomplished by increasing the expression of arginase 1 and inducible nitric oxide synthase, leading to elevated levels of reactive oxygen species. nih.gov The regulation of this process involves the STAT3 and ERK1/2 signaling pathways. nih.gov This heightened immunosuppressive function of MDSCs reveals a significant interaction between glucosamine and the immune system. nih.gov

Regulation of Inflammatory Mediator Expression

N-Acetyl-D-glucosamine demonstrates significant anti-inflammatory properties by modulating the expression of various inflammatory mediators. medchemexpress.com It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). medchemexpress.com Conversely, it can induce the production of other mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6) in normal human articular chondrocytes. medchemexpress.com

In studies using rat intervertebral disc cells stimulated with IL-1, glucosamine hydrochloride was found to completely inhibit the production of IL-6 and TNF-α in annulus cells. nih.gov In nucleus pulposus cells, it significantly reduced the levels of IL-6, prostaglandin (B15479496) E2 (PGE2), and NO. nih.gov This demonstrates a cell-type-dependent response to glucosamine. nih.gov Furthermore, N-Acetyl-D-glucosamine is considered a modulator of inflammatory responses, supporting the activity of anti-inflammatory T regulatory (Treg) cells and mitigating excessive Th1 and Th17 responses. casi.org

Table 1: Effect of Glucosamine on Inflammatory Mediator Production by IL-1 Stimulated Rat Intervertebral Disc Cells

| Cell Type | Mediator | Effect of Glucosamine HCl |

| Annulus Cells | IL-6 | Complete Inhibition nih.gov |

| TNF-α | Complete Inhibition nih.gov | |

| Nitric Oxide (NO) | 75% Increase nih.gov | |

| Nucleus Cells | IL-6 | 89% Reduction nih.gov |

| PGE2 | 91% Reduction nih.gov | |

| Nitric Oxide (NO) | 90% Reduction nih.gov |

This table summarizes the differential effects of glucosamine hydrochloride on inflammatory mediator production in different cell types of the intervertebral disc.

Enzymatic and Receptor Interactions

The biological effects of N-Acetyl-D-glucosamine are also mediated through its interactions with various enzymes and signaling pathways.

Modulation of Hyaluronan Synthase (HAS) Activity

N-Acetyl-D-glucosamine is a precursor for the biosynthesis of hyaluronan (HA), a major component of the extracellular matrix. nih.gov Studies have shown that exogenous N-Acetyl-D-glucosamine promotes the production of hyaluronan in cultured human dermal fibroblasts. nih.gov While it increases HA production, it does not appear to affect the mRNA expression of the enzymes responsible for its synthesis, namely hyaluronan synthases 1, 2, and 3. nih.gov One proposed mechanism for its beneficial effects is the increase of O-GlcNAcylation of the hyaluronan synthase (HAS) enzyme. nih.gov This post-translational modification is thought to enhance the stability of HAS by protecting it from proteases, thereby stimulating the synthesis of hyaluronan. nih.gov However, some studies on synovium explants have reported that while glucosamine hydrochloride increases HA production, N-acetyl-D-glucosamine does not, indicating that the effects can be context-dependent. nutrafoods.eu

Interactions with Growth Factor Signaling Pathways

N-Acetyl-D-glucosamine and its derivatives can influence cellular responses to growth factors. For instance, glucosamine hydrochloride has been observed to have an inhibitory effect on cell proliferation when combined with growth factors like TGF-β and IGF-I in monolayer cultures of bovine chondrocytes. nih.govresearchgate.net In contrast, N-Acetyl-D-glucosamine augmented cellular metabolism in the same setting. nih.gov In long-term 3D cultures, however, both glucosamine hydrochloride and N-Acetyl-D-glucosamine, when added with growth factors, increased cell growth and stimulated the synthesis of collagen II. nih.gov

Glucosamine has also been shown to target the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Akt signaling pathway, which is crucial for cell growth and survival. researchgate.net By decreasing the stability of IGF-1R and promoting its degradation, glucosamine can negatively regulate cell growth. researchgate.net Furthermore, an increase in O-GlcNAcylation, potentially driven by glucosamine, can upregulate the expression of the transforming growth factor beta (TGF-β) type I receptor, which positively influences chondrogenesis. nih.gov

Inhibition of Proteases and Aggrecanases

A key aspect of N-Acetyl-D-glucosamine's chondroprotective potential lies in its ability to suppress the degradation of the cartilage matrix. nih.gov It achieves this by inhibiting the activity of proteases and aggrecanases, enzymes that break down the essential components of cartilage. nih.gov N-Acetylglucosamine has been reported to be an inhibitor of elastase release from human polymorphonuclear leukocytes. wikipedia.org By preventing the degradation of aggrecan and other matrix proteins, N-Acetyl-D-glucosamine helps to maintain the structural integrity and function of cartilage.

Antioxidant and Reactive Oxygen Species (ROS) Modulation

N-Acetyl-D-glucosamine (GlcNAc) has been investigated for its potential role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Research into its antioxidant capabilities has explored various mechanisms, including direct scavenging of free radicals and protective effects against cellular damage induced by oxidative agents.

Superoxide (B77818) Anion Scavenging Activity

The capacity of N-Acetyl-D-glucosamine to directly scavenge the superoxide anion (O₂⁻), a primary ROS, has been a subject of scientific inquiry. Studies have indicated that GlcNAc possesses the ability to inhibit the release of superoxide from human polymorphonuclear leukocytes. nih.gov This suggests a potential role for the compound in mitigating inflammatory processes where superoxide release is a key factor. nih.gov However, when compared to its precursor, glucosamine, the direct scavenging activity of N-Acetyl-D-glucosamine against superoxide radicals appears to be less potent. nih.gov

Inhibition of Hydroxyl Radical-Mediated Oxidative Damage

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of indiscriminately oxidizing a wide range of biological molecules. The potential of N-Acetyl-D-glucosamine to neutralize this radical has been noted. youtube.com While its precursor, glucosamine, has been shown to protect macromolecules like deoxyribose from oxidative damage induced by hydroxyl radicals, specific quantitative data detailing the direct scavenging efficiency of N-Acetyl-D-glucosamine remains less defined in the scientific literature. nih.gov

Reducing Power Assays

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, are used to measure the electron-donating capacity of a potential antioxidant. This capacity is a key indicator of its ability to neutralize free radicals. While the antioxidant properties of N-Acetyl-D-glucosamine have been explored through various methods, detailed results from FRAP assays specifically quantifying its ferric reducing power are not extensively documented in comparative studies. nih.gov For its related compound, glucosamine, studies have determined its antioxidant capacity using FRAP assays, though the values were considered low compared to standard antioxidants. nih.gov

Effects on Hydrogen Peroxide-Mediated Oxidative Stress

Hydrogen peroxide (H₂O₂) is a relatively stable ROS that can generate more potent radicals and cause cellular damage, including to DNA. The protective effects of N-Acetyl-D-glucosamine against H₂O₂-induced stress have yielded varied results in different experimental models.

In one line of research using the single-cell gel electrophoresis (comet) assay, the antigenotoxic activity of N-Acetyl-D-glucosamine was evaluated in human peripheral lymphocytes. nih.gov When lymphocytes were simultaneously treated with 25 µM H₂O₂ and various concentrations of N-Acetyl-D-glucosamine, only a slight, albeit statistically significant, protective effect on DNA was observed at the highest concentration of 40 mM. nih.gov In contrast, its non-acetylated counterpart, glucosamine, demonstrated a much more potent protective effect at all tested concentrations. nih.gov

Table 1: Protective Effect of N-Acetyl-D-glucosamine on H₂O₂-Induced DNA Damage in Human Lymphocytes

| Treatment Group | % DNA in Tail (Mean ± SD) |

|---|---|

| Control (H₂O₂ only) | 38.0 ± 0.65 |

| 40 mM N-Acetyl-D-glucosamine + H₂O₂ | 33.4 ± 1.17 |

Data from a study on human peripheral lymphocytes exposed to 25 µM H₂O₂. A lower "% DNA in Tail" indicates less DNA damage. nih.gov

Conversely, other in vitro studies have reported more significant antioxidant activity for N-Acetyl-D-glucosamine. One study, utilizing a hydrogen peroxide scavenging assay, found that N-Acetyl-D-glucosamine exhibited significant, dose-dependent antioxidant activity. ajpsonline.com The findings from this research indicated that its scavenging potential was more than 80% of that observed for the standard antioxidant, ascorbic acid, under the same experimental conditions. ajpsonline.com Further research has also suggested that N-Acetyl-D-glucosamine can function as an anti-apoptotic agent in human neuronal cells subjected to hydrogen peroxide-induced oxidative stress. nih.gov

Table 2: Hydrogen Peroxide Scavenging Activity of N-Acetyl-D-glucosamine Compared to Ascorbic Acid

| Compound | Antioxidant Activity (% of Ascorbic Acid) |

|---|---|

| N-Acetyl-D-glucosamine | > 80% |

This table reflects findings from an in vitro hydrogen peroxide scavenging assay. ajpsonline.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Characterization

Spectroscopic methods provide insight into the molecular structure and functional groups of N-Acetyl-D-glucosamine hydrochloride, while chromatographic techniques are essential for its separation and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed molecular structure of N-Acetyl-D-glucosamine hydrochloride. Proton (¹H) NMR is particularly useful for analyzing its derivatives. nih.gov

In ¹H-NMR analysis, the acetyl group (CH₃) of N-Acetyl-D-glucosamine provides a distinct singlet peak around δ 2.05 ppm. mdpi.com The protons on the pyranose ring and the hydroxymethyl group produce a more complex series of signals that can be used to confirm the compound's identity and stereochemistry. nih.govmdpi.com The chemical shifts of these protons can be influenced by factors such as solvent and temperature, which can affect intramolecular hydrogen bonding. mdpi.comresearchgate.net

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Acetyl (CH₃) Signal | ~2.05 (singlet) |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in N-Acetyl-D-glucosamine hydrochloride by measuring the absorption of infrared radiation. researchgate.netnih.gov The resulting spectrum displays characteristic absorption bands corresponding to specific chemical bond vibrations. nih.gov

Key vibrational bands for N-Acetyl-D-glucosamine include a broad band for O-H stretching in the hydroxyl groups, N-H stretching from the amide group, and a strong C=O stretching band (Amide I) characteristic of the acetyl group. acs.orgresearchgate.net The region from 2890 cm⁻¹ to 2920 cm⁻¹ is attributed to the C-H stretching and bending of methyl groups. researchgate.net By comparing the FTIR spectrum of a sample to that of a reference standard, the identity and purity of N-Acetyl-D-glucosamine hydrochloride can be confirmed. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3200 | O-H and N-H Stretching | Hydroxyl and Amide |

| ~2920-2890 | C-H Stretching/Bending | Methyl |

| ~1650 | C=O Stretching (Amide I) | Acetyl |

| ~1550 | N-H Bending (Amide II) | Amide |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of N-Acetyl-D-glucosamine hydrochloride. nih.govnih.gov Due to the compound's lack of a strong UV chromophore, detection often requires either derivatization or the use of universal detectors. nih.gov

While N-Acetyl-D-glucosamine has weak UV absorbance, HPLC methods coupled with a Diode Array Detector (DAD) or a standard UV detector can be utilized, often at low wavelengths such as 194 nm. nih.gov These methods have been validated for linearity, accuracy, and precision, with correlation coefficients (R²) greater than 0.999 reported in some studies. nih.gov The technique is effective for determining the release of the compound from formulations like hydrogels. nih.gov

The Corona Charged Aerosol Detector (CAD) is a universal detector well-suited for analyzing compounds like N-Acetyl-D-glucosamine hydrochloride that lack a chromophore, as it does not require derivatization. nih.govnih.gov This mass-dependent detector works by nebulizing the column effluent, charging the resulting aerosol particles, and measuring the charge with an electrometer. researchgate.net

HPLC-CAD methods have been developed for the rapid quantification of underivatized glucosamine (B1671600) hydrochloride, with analysis times as short as six minutes. nih.govnih.gov These methods are validated for linearity, accuracy, and precision, showing excellent correlation coefficients (r² > 0.99) over concentration ranges like 10–200 μg/mL. nih.gov The technique has proven robust for quality control analysis in various samples. nih.gov

| Parameter | Condition |

|---|---|

| Column Type | Zwitter-ionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) |

| Mobile Phase | 60% Acetonitrile, 40% of 85 mM Ammonium Acetate (B1210297) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Retention Time | ~5.9 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of N-Acetyl-D-glucosamine. nih.goveuropeanpharmaceuticalreview.com This technique is particularly valuable for analyzing complex biological samples, such as human plasma. nih.gov

In a typical LC-MS/MS method, the compound is first separated chromatographically. Upon entering the mass spectrometer, it is ionized (e.g., via electrospray ionization in negative mode, ESI-), and the deprotonated molecule is detected. nih.gov For N-Acetylglucosamine, the mass transition of m/z 220.3 → 118.9 is often monitored for quantification. nih.gov This approach provides excellent linearity and low limits of detection (LOD) and quantification (LOQ), with LOD values reported as low as 0.25 µg/mL. nih.goveuropeanpharmaceuticalreview.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transition (Analyte) | m/z 220.3 → 118.9 |

| Linear Range in Plasma | 20 to 1280 ng/mL |

UV Absorption Spectroscopy for N-acetyl Group Detection and Deacetylation Degree

Ultraviolet (UV) absorption spectroscopy is a valuable analytical tool for the detection and quantification of the N-acetyl group in N-acetyl-D-glucosamine hydrochloride. This technique is particularly useful for determining the degree of deacetylation in related polysaccharides like chitosan (B1678972), which is a copolymer of N-acetyl-D-glucosamine and D-glucosamine.

The underlying principle of this method is the characteristic absorption of UV light by the N-acetyl group. The amide bond in the N-acetyl group exhibits a distinct absorption maximum in the lower UV range, typically around 201-210 nm. tandfonline.combibliotekanauki.pl This specific absorption allows for the selective detection and quantification of N-acetyl-D-glucosamine.

First derivative UV spectrophotometry is an advanced application of this technique that enhances its sensitivity and resolution. nih.govnih.govresearchgate.net By calculating the first derivative of the absorbance spectrum, researchers can more accurately pinpoint the absorption maximum and minimize interference from other components in the sample. nih.govresearchgate.net This method has been advocated as a simple, rapid, and reliable alternative to other techniques like NMR and titration for determining the degree of deacetylation. nih.gov

A key advantage of UV spectroscopy is its high sensitivity, requiring only a small amount of sample for analysis. tandfonline.com For instance, measurements can be performed with as little as 0.1 mg of sample dissolved in 0.1 ml of a suitable solvent. tandfonline.com The presence of D-glucosamine hydrochloride, the deacetylated form, does not significantly interfere with the absorption of the N-acetyl group at the specified wavelength, further validating the method's specificity. tandfonline.com

The following table summarizes the key parameters for the UV spectroscopic analysis of the N-acetyl group:

| Parameter | Value | Reference |

| Characteristic Absorption Wavelength | ~201-210 nm | tandfonline.combibliotekanauki.pl |

| Molar Absorptivity | 1.09 x 10³ M⁻¹ cm⁻¹ | tandfonline.com |

| Recommended Technique | First Derivative UV Spectrophotometry | nih.govnih.govresearchgate.net |

| Sample Concentration | ~0.1 mg/mL | nih.gov |

Biochemical and Cellular Assays

A variety of biochemical and cellular assays are employed to investigate the biological effects of N-acetyl-D-glucosamine hydrochloride at the cellular and molecular levels. These assays provide insights into its influence on cell viability, proliferation, apoptosis, gene expression, and protein modification.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The effect of N-acetyl-D-glucosamine hydrochloride on cell proliferation has been investigated in various cell types, with results indicating a dependence on the cell line and experimental conditions.

For example, in a study on human hepatoma SMMC-7721 cells, N-acetyl-D-glucosamine (NAG) did not inhibit cell proliferation, in contrast to D-glucosamine hydrochloride which showed a concentration-dependent reduction in cell growth. nih.govnih.gov Conversely, in another study using bovine chondrocytes, N-acetyl-D-glucosamine (GlcNAc) at a concentration of 1 mM was found to significantly augment cellular metabolism, suggesting a positive effect on proliferation. nih.gov

The table below presents illustrative data on the effect of N-acetyl-D-glucosamine on the proliferation of different cell lines as measured by the MTT assay.

| Cell Line | Compound | Concentration | Effect on Proliferation | Reference |

| Human Hepatoma SMMC-7721 | N-acetyl-D-glucosamine (NAG) | Not specified | No inhibition | nih.govnih.gov |

| Bovine Chondrocytes | N-acetyl-D-glucosamine (GlcNAc) | 1 mM | Increased cellular metabolism | nih.gov |

| Human Prostate Cancer ALVA41 | Glucosamine | 0.5-2 mM | Decreased proliferation | nih.gov |

| Oral Squamous Carcinoma HSC-3 & OEC-M1 | Chitosan (polymer of GlcNAc) nanoparticles | ≤ 25% (v/v) | High cell viability (>93%) | dovepress.com |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of N-acetyl-D-glucosamine hydrochloride research, it is frequently used to assess apoptosis (programmed cell death) and analyze the distribution of cells in different phases of the cell cycle.

Studies have shown that N-acetyl-D-glucosamine can modulate apoptosis. For instance, in PC12 cells subjected to serum/glucose deprivation, pretreatment with N-acetyl-D-glucosamine (GlcNAc) led to a significant decrease in apoptosis. nih.gov In contrast, a study on human hepatoma SMMC-7721 cells reported that D-glucosamine hydrochloride induced apoptosis, while N-acetyl-D-glucosamine did not exhibit this effect. nih.govnih.gov Furthermore, D-glucosamine hydrochloride treatment was associated with a marked increase in the proportion of cells in the S phase of the cell cycle. nih.govnih.gov

The following table summarizes findings from flow cytometry analyses:

| Cell Line | Compound | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| PC12 cells | N-acetyl-D-glucosamine (GlcNAc) | Decreased apoptosis under stress | Not specified | nih.gov |

| Human Hepatoma SMMC-7721 | N-acetyl-D-glucosamine (NAG) | No induction of apoptosis | Not specified | nih.govnih.gov |

| Human Hepatoma SMMC-7721 | D-glucosamine hydrochloride | Induction of apoptosis | Increased proportion of S phase cells | nih.govnih.gov |

Quantitative Reverse Transcription-PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. This method allows researchers to understand how N-acetyl-D-glucosamine hydrochloride may influence cellular functions by altering the transcription of genes involved in various pathways.

Research has demonstrated that N-acetyl-D-glucosamine can significantly alter gene expression. For example, in Escherichia coli, N-acetyl-D-glucosamine was found to greatly induce the expression of the mdtE and mdtF genes, which encode a multidrug exporter system. nih.govnih.gov The transcriptional levels of mdtE and mdtF were approximately 48- and 33-fold higher, respectively, in the presence of N-acetyl-D-glucosamine. nih.gov In another study, N-acetyl-D-glucosamine was shown to regulate the expression of genes related to intestinal development in weaned piglets, with analyses performed using qRT-PCR. nih.gov

The table below provides examples of genes regulated by N-acetyl-D-glucosamine as determined by qRT-PCR.

| Organism/Cell Type | Compound | Target Gene(s) | Observed Effect | Reference |

| Escherichia coli | N-acetyl-D-glucosamine (GlcNAc) | mdtE, mdtF | ~48- and 33-fold increase in expression, respectively | nih.gov |

| Weaned Piglets (Jejunal Mucosa) | N-acetyl-D-glucosamine (D-GlcNAc) | Genes related to intestinal development | Regulation of expression | nih.gov |

| Piglet Intestinal Organoids | N-acetyl-D-glucosamine (D-GlcNAc) | Lgr5, Chromogranin A, Muc2 | Regulation of mRNA abundance | nih.gov |

| Oral Squamous Carcinoma Cells | Chitosan-miRNA nanoparticles | Vimentin | mRNA reduction | dovepress.com |

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method is crucial for studying the effects of N-acetyl-D-glucosamine hydrochloride on protein expression and post-translational modifications, particularly O-GlcNAcylation.

For instance, studies have explored the link between exogenous N-acetyl-D-glucosamine and cellular O-GlcNAcylation levels. nih.gov Furthermore, Western blot analysis has been used to demonstrate that glucosamine can downregulate the expression of proteins such as the proteasome activator PA28γ and that this effect can be rescued by overexpression of PA28γ. nih.gov In liver cancer cells, treatment with glucosamine-modified nanoparticles was shown to suppress the expression of cyclin D1, a key cell cycle regulatory protein. mdpi.com

| Cell Line | Treatment | Target Protein | Observed Effect | Analytical Technique | Reference |

| ALVA41 Prostate Cancer Cells | Glucosamine | PA28γ | Downregulation | Western Blot | nih.gov |

| HepG2 Liver Cancer Cells | Sorafenib-Glucosamine Micelles | Cyclin D1 | Downregulation | Western Blot | mdpi.com |

| General | N-acetyl-D-glucosamine | O-GlcNAcylated proteins | Modulation of O-GlcNAcylation levels | Western Blot with O-GlcNAc specific antibodies |

Enzyme activity assays are essential for studying the metabolic pathways involving N-acetyl-D-glucosamine hydrochloride and for understanding how it may influence the activity of specific enzymes. These assays are typically based on the measurement of the rate of substrate conversion or product formation catalyzed by the enzyme of interest.

Several key enzymes are involved in the metabolism of N-acetyl-D-glucosamine. N-acetyl-D-glucosamine kinase (NAGK) is a crucial enzyme that catalyzes the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. nih.govfluorofinder.com The activity of NAGK can be determined using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. athenaes.com

Another important enzyme is β-N-acetylglucosaminidase (NAG), a lysosomal enzyme involved in the degradation of glycoproteins and glycolipids. sigmaaldrich.com Its activity can be assayed using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide. The enzyme hydrolyzes this substrate to release p-nitrophenol, which can be quantified colorimetrically. sigmaaldrich.comnih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined from these assays, providing valuable information about their substrate affinity and catalytic efficiency. For example, the apparent Km values for N-acetyl-D-glucosamine kinase from rat liver and kidney for N-acetyl-D-glucosamine are 0.06 mM and 0.04 mM, respectively. nih.gov

| Enzyme | Assay Principle | Substrate | Detection Method | Reference |

| N-acetyl-D-glucosamine Kinase (NAGK) | Coupled enzyme assay measuring NADH oxidation | N-acetyl-D-glucosamine, ATP | Spectrophotometry (decrease in absorbance at 340 nm) | nih.govathenaes.com |

| β-N-acetylglucosaminidase (NAG) | Colorimetric assay | p-nitrophenyl-N-acetyl-β-D-glucosaminide | Spectrophotometry (measurement of p-nitrophenol at 405 nm) | sigmaaldrich.comnih.gov |

| O-GlcNAcase (OGA) | Kinetic analysis | O-GlcNAc-modified proteins | Mass spectrometry, HPLC | nih.gov |

| O-GlcNAc Transferase (OGT) | Kinetic analysis | UDP-GlcNAc, unmodified proteins | Mass spectrometry, HPLC | nih.gov |

In Vitro Model Systems in Biological Research

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of N-Acetyl-D-glucosamine and its related compounds in a controlled setting. These systems allow for the precise manipulation of experimental conditions and the detailed observation of cellular responses.

Diverse Mammalian Cell Lines

A variety of mammalian cell lines are employed to study the effects of N-Acetyl-D-glucosamine and its derivatives on specific cellular processes.

Chondrocytes: These cells, responsible for maintaining cartilage health, are a primary focus of research. Studies on bovine chondrocytes have shown that N-acetyl-D-glucosamine (GlcNAc) and glucosamine hydrochloride (GlcN·HCl) can have differing effects on cell proliferation and matrix synthesis. nih.gov For instance, in monolayer cultures, GlcN·HCl was found to significantly reduce proliferation, whereas GlcNAc augmented cellular metabolism. nih.gov In three-dimensional cultures, both compounds, when added with growth factors, stimulated cell proliferation and the synthesis of collagen II. nih.gov However, only GlcNAc in combination with growth factors enhanced proteoglycan synthesis. nih.gov N-Acetyl-D-glucosamine is also known to stimulate the synthesis of hyaluronan, a key component of the extracellular matrix in cartilage, by upregulating the expression of hyaluronan synthase-2 in chondrocytes. nih.gov Furthermore, it can inhibit the expression of inflammatory mediators like interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in these cells. nih.govmedchemexpress.com

Fibroblasts: As the primary cells in connective tissue, fibroblasts are crucial for skin health and wound healing. Research on human skin fibroblasts has demonstrated that N-Acetyl-D-glucosamine can modulate their function. nih.gov Supplementation with N-Acetyl-D-glucosamine in culture medium led to increased protein production, primarily collagen. nih.gov It also significantly boosted hyaluronan synthesis while reducing the production of the pro-inflammatory cytokine interleukin-6. nih.gov These findings suggest a role for N-Acetyl-D-glucosamine in maintaining skin structure and function. nih.gov

Cancer Cell Lines: The effects of glucosamine derivatives on cancer cells are an active area of investigation. Studies have explored the impact of D-glucosamine hydrochloride and N-acetyl-D-glucosamine on various cancer cell lines. For example, D-glucosamine hydrochloride has been shown to inhibit the growth of human hepatoma SMMC-7721 cells in a concentration-dependent manner. nih.gov In contrast, N-acetyl-D-glucosamine did not exhibit the same inhibitory effect on these cells. nih.gov In breast cancer research, N-acetyl-D-glucosamine has been investigated for its potential anti-tumor activity. rjpbr.comnih.gov Studies on MCF-7 and 4T1 breast cancer cell lines indicated that treatment with N-acetyl-D-glucosamine could decrease cell proliferation and increase the expression of the Fas receptor, a protein involved in apoptosis. rjpbr.comnih.gov Furthermore, in human prostate cancer cell lines DU145 and PC-3, as well as the human melanoma cell line A2058, glucosamine was found to reduce the N-glycosylation of glycoproteins, which can impact cell signaling and proliferation. sigmaaldrich.com

Mesenchymal Stem Cells (MSCs): These multipotent stromal cells have the ability to differentiate into various cell types, including chondrocytes, making them a key target for regenerative medicine. Research has shown that glucosamine can promote the chondrogenic (cartilage-forming) phenotype in mesenchymal stem cells. nih.gov It has been demonstrated to enhance the expression of collagen II and inhibit the degradation of the cartilage matrix by suppressing the expression of matrix metalloproteinase-13 (MMP-13). nih.gov Exosomes derived from mesenchymal stem cells (MSC-Exos) are also being explored as a therapeutic delivery system in conditions like osteoarthritis. frontiersin.org

| Cell Line | Compound Studied | Key Research Findings |

| Bovine Chondrocytes | N-acetyl-D-glucosamine (GlcNAc) | Augmented cellular metabolism, stimulated cell proliferation and collagen II synthesis (with growth factors), and enhanced proteoglycan synthesis (with growth factors). nih.gov |

| Bovine Chondrocytes | Glucosamine hydrochloride (GlcN·HCl) | Reduced cell proliferation in monolayer culture, stimulated cell proliferation and collagen II synthesis in 3D culture (with growth factors). nih.gov |

| Human Skin Fibroblasts | N-Acetyl-D-glucosamine | Increased collagen and hyaluronan synthesis, reduced interleukin-6 production. nih.gov |

| Human Hepatoma SMMC-7721 Cells | D-glucosamine hydrochloride | Inhibited cell growth in a concentration-dependent manner. nih.gov |

| Human Breast Cancer Cells (MCF-7, 4T1) | N-acetyl-D-glucosamine | Decreased cell proliferation and increased Fas expression, leading to apoptosis. rjpbr.comnih.gov |

| Human Mesenchymal Stem Cells | Glucosamine | Promoted chondrogenic differentiation, enhanced collagen II expression, and inhibited matrix degradation. nih.govnih.gov |

Co-culture Systems and Explant Models

While specific studies focusing solely on "N-Acetyl-D-glucosaminehydrochloride" in co-culture and explant models are limited in the reviewed literature, the principles of these models are highly relevant to understanding its biological effects in a more tissue-like context. Co-culture systems, where two or more different cell types are grown together, can mimic the cellular interactions that occur in tissues. For instance, a co-culture of chondrocytes and synoviocytes could be used to study the anti-inflammatory effects of N-Acetyl-D-glucosamine in a model that better represents the joint environment.

Explant models, which involve the culture of small pieces of tissue, provide an even higher level of organization, preserving the native extracellular matrix and cell-cell interactions. A cartilage explant model, for example, could be used to investigate the ability of N-Acetyl-D-glucosamine to prevent cartilage degradation and promote repair in a system that closely resembles the in vivo situation.

In Vivo Animal Models for Mechanistic Studies

Animal models are indispensable for studying the systemic effects and mechanisms of action of N-Acetyl-D-glucosamine and its derivatives in a living organism.

Rodent Models for Specific Biological Processes

Rodent models are widely used to investigate the effects of N-Acetyl-D-glucosamine on various biological processes.

Tumor Growth: In the context of cancer research, mouse and rat tumor models have been utilized to assess the anti-tumor properties of N-Acetyl-D-glucosamine. medchemexpress.com For instance, studies have shown that dietary supplementation with N-Acetyl-D-glucosamine can suppress tumor growth in these models. medchemexpress.com In a xenograft mouse model of breast cancer using 4T1 cells, intraperitoneal administration of N-acetyl-D-glucosamine was found to significantly reduce tumor size. rjpbr.comnih.gov

Canine and Equine Models for Metabolomic and Tissue-Specific Responses

While extensive research specifically on "this compound" in canine and equine models is not prevalent in the provided search results, these models are valuable for studying joint health and metabolism. Given that N-Acetyl-D-glucosamine is a component of joint health supplements for dogs, research in this area often focuses on the combined effects of multiple ingredients. yumove.co.uk Canine and equine models are particularly relevant for osteoarthritis research due to the similarities in joint anatomy and disease progression with humans. Metabolomic studies in these models could provide insights into how N-Acetyl-D-glucosamine is absorbed, distributed, and utilized in the body, and how it influences tissue-specific responses, particularly in cartilage and synovial fluid.

Computational Approaches in Molecular Research

Computational methods are increasingly being used to complement experimental research by providing insights into the molecular interactions of compounds like N-Acetyl-D-glucosamine. Molecular docking and dynamics simulations can predict the binding affinity of a ligand to a target protein. For example, a study investigating the effect of N-acetyl-D-glucosamine on breast cancer utilized molecular docking and dynamic analysis. nih.gov This computational approach revealed a high binding affinity of N-acetyl-D-glucosamine to the HER2 protein, a key receptor involved in tumor progression and cell signaling, suggesting a potential mechanism for its anti-tumor activity. nih.gov Such computational studies can help in identifying potential molecular targets and guiding the design of future experimental investigations.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

The exploration of N-Acetyl-D-glucosamine hydrochloride's biological activities is increasingly reliant on advanced computational methods such as molecular docking and molecular dynamics (MD) simulations. These in-silico techniques provide profound insights into the interactions between this compound and various protein targets at a molecular level, guiding further experimental research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as N-Acetyl-D-glucosamine) when bound to a second molecule (the receptor or protein) to form a stable complex. asiapharmaceutics.info This technique is instrumental in drug discovery and for understanding biochemical pathways. Following docking, molecular dynamics simulations are often employed to analyze the physical movements of the atoms and molecules in the complex over time. This provides a view of the stability of the predicted interactions and the conformational changes that may occur.

A significant area of research has been the investigation of N-Acetyl-D-glucosamine's potential interactions with proteins associated with viral pathogens. nih.gov For instance, molecular docking and MD simulations were used to study the binding of N-Acetyl-D-glucosamine to several key proteins of the SARS-CoV-2 virus. plos.org The studies confirmed that N-Acetyl-D-glucosamine could bind to the SARS-CoV-2 spike receptor-binding domain (PDB: 6M0J), the RNA-binding domain of the nucleocapsid phosphoprotein (PDB: 6WKP), the S ectodomain trimer (PDB: 6X79), and the main protease 3CLpro (PDB: 7JVZ). nih.govnih.gov Molecular docking analysis revealed a significant binding affinity for these proteins, which are crucial for the virus's ability to infect host cells and evade the immune system. nih.gov

The results from these docking experiments are often quantified by binding affinity scores, typically in kcal/mol, where a lower value indicates a more favorable and stable interaction.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Spike Receptor-Binding Domain | 6M0J | -5.6 |

| RNA-Binding Domain of Nucleocapsid Phosphoprotein | 6WKP | -5.1 |

| S Ectodomain Trimer | 6X79 | -5.9 |

| Main Protease (3CLpro) | 7JVZ | -5.2 |

Data derived from molecular docking experiments using AutoDock Vina.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJFpRZxPakwNP2mTGi3dUYoKYSAm58IcDBNEtDdGb_2QAZRbRVxvFryC0rT5LOparF-5gB07uc9NWqzjwQwWy-dvZjSJB1gEfEnJnhgE4O9i4OvUYFtVv3WoLE7wrRPPkp84hD0SrgZDL026o%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLfmCZYrUFylYWYJhRwPZR6ir6S6QsptmnluMJEWanXrglh6tSYk4yxx6LsSNMeh2WVudytIJYN066AoCHPSxNLwQtcv_UFh8QZGMGFaLQfTVjIHWX-5ormkWVqgj--Xau4_sikoiTysiXgv4TrpLgzx1eu1PpUCMHfnENN7t1PqcgL_MzdZ4UiIbTmQ%3D%3D)]Furthermore, molecular dynamics simulations validated these findings by demonstrating the stability of the N-Acetyl-D-glucosamine-protein complexes. nih.gov These simulations track the root-mean-square deviation (RMSD) of the protein backbone and the ligand, with stable, low fluctuations in RMSD values indicating a persistent and strong binding interaction. plos.org